molecular formula C9H7N3 B13924270 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B13924270
M. Wt: 157.17 g/mol
InChI Key: QPRTZXZXKJIDCH-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl group at the C-2 position and a carbonitrile (-CN) substituent at the C-8 position. This structure combines aromaticity with electron-withdrawing (carbonitrile) and steric (methyl) groups, making it a versatile scaffold for medicinal chemistry.

Key structural attributes:

  • C-2 Methyl Group: Influences steric interactions and conformational stability, as seen in antiulcer agents where the methyl group stabilizes the bioactive "extended" conformation .
  • C-8 Carbonitrile: A strong electron-withdrawing group that enhances dipole interactions and may improve binding affinity to biological targets like tubulin .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h2-4,6H,1H3

InChI Key

QPRTZXZXKJIDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via 2-Aminopyridine Derivatives and Halogenated Intermediates

A prominent route to 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves the preparation of halogenated imidazo[1,2-a]pyridine intermediates followed by cyanation:

  • Starting from 2-amino-3-chloro-4-iodopyridine , cyclocondensation with appropriate reagents yields halogenated imidazo[1,2-a]pyridines.

  • A Suzuki coupling or other palladium-catalyzed cross-coupling reactions introduce substituents at the 2- and 7-positions.

  • Cyanation of the 8-position is achieved by nucleophilic substitution using cyanide sources under controlled conditions, often involving microwave irradiation to improve yields and reduce reaction times.

This method benefits from the regioselectivity of halogenation and the versatility of palladium-catalyzed couplings.

One-Pot Domino A^3-Coupling Reaction

An efficient and green synthetic route utilizes a domino A^3-coupling reaction involving:

  • 2-Aminopyridine (1 mmol),

  • An aldehyde (1 mmol),

  • An alkyne derivative (1.2 mmol),

  • Catalyzed by CuSO4·5H2O (10 mol %) and sodium ascorbate (20 mol %),

  • Stirred at 50 °C for 6–16 hours.

The reaction proceeds through a multicomponent mechanism forming the imidazo[1,2-a]pyridine core with substituents at the 2- and 3-positions. Subsequent functional group transformations can introduce the nitrile group at position 8.

Parameter Condition/Result
Catalyst CuSO4·5H2O (10 mol %) + Sodium ascorbate (20 mol %)
Temperature 50 °C
Reaction time 6–16 hours
Solvent Aqueous/organic mixture
Yield Up to 87% (gram scale)

Synthesis via 2-Amino-4,6-diarylnicotinonitrile Intermediates

Another approach involves constructing the imidazo[1,2-a]pyridine-8-carbonitrile scaffold via condensation of 2-amino-4,6-diarylnicotinonitrile derivatives with haloalkyl ketones, followed by cyclization:

  • The 2-amino-4,6-diarylnicotinonitrile intermediates are synthesized via a one-pot coupling reaction of substituted indole derivatives and other components.

  • Cyclization with 1,3-dichloropropan-2-one under reflux in ethanol yields the chloromethyl intermediate.

  • Nucleophilic substitution with aliphatic amines affords the final 2-methylimidazo[1,2-a]pyridine-8-carbonitrile derivatives.

Step Reagents/Conditions Product/Notes
Acylation Indole + Acetyl chloride, SnCl4, DCM/nitromethane Acylated indole derivatives
One-pot coupling Acylated indole + other components 2-Amino-4,6-diarylnicotinonitrile derivatives
Cyclization 1,3-dichloropropan-2-one, EtOH reflux, 8 h Chloromethyl imidazo[1,2-a]pyridine-8-carbonitrile intermediate
Nucleophilic substitution Aliphatic amines, room temperature Final substituted 2-methylimidazo[1,2-a]pyridine-8-carbonitrile derivatives

Aminomethylation and Cyanation via Imidazo-Pyridine Intermediates

A patented process describes:

  • Aminomethylation of imidazo-pyridine to yield 3-dimethylamino derivatives.

  • Alkylation with methyl iodide to form quaternary ammonium salts.

  • Reaction with sodium cyanide to introduce the nitrile group.

  • Acid hydrolysis and further transformations yield nitrile-substituted imidazo[1,2-a]pyridines.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Yields (%) Notes
Domino A^3-Coupling 2-Aminopyridine, aldehyde, alkyne, CuSO4, sodium ascorbate, 50 °C Mild, green, scalable Up to 87 Good for 2,3-disubstituted products
Suzuki Coupling + Cyanation Halogenated intermediates, Pd catalyst, cyanide, microwave Regioselective, versatile 43–90 Requires halogenated precursors
One-Pot Coupling + Cyclization Indole derivatives, 1,3-dichloropropan-2-one, amines Concise, allows diverse substitution Moderate to high Enables functional group diversity
Aminomethylation + Cyanation Imidazo-pyridine, methyl iodide, sodium cyanide Stepwise, well-documented Not specified Patented, involves multiple steps

Research Results and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR are routinely used to confirm the structure, with characteristic chemical shifts for the imidazo[1,2-a]pyridine ring and nitrile carbon.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and purity.

  • IR Spectroscopy: The nitrile group shows a sharp absorption band around 2200–2250 cm^-1.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, especially in multi-step syntheses.

  • Scalability: The domino A^3-coupling method has been demonstrated on gram scale without loss of yield or increase in reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and physicochemical properties of 2-methylimidazo[1,2-a]pyridine-8-carbonitrile are highly dependent on substituent positioning and electronic effects. Below is a systematic comparison with structurally related imidazo[1,2-a]pyridine derivatives:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Biological Activity Key Findings References
2-Methylimidazo[1,2-a]pyridine-8-carbonitrile C-2: Methyl; C-8: CN Antitubulin (potential) Designed to target colchicine-binding site; optimizes steric/electronic effects for tubulin inhibition . [1, 4]
3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine C-2: Methyl; C-3: CN; C-8: PhOCH₂ Antiulcer Bioactive "extended" conformation critical for gastric proton pump inhibition . [8]
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile C-7: Methyl; C-8: CN N/A Commercial availability; positional isomer with distinct electronic effects . [18]
8-Amino-2-methylimidazo[1,2-a]pyridine C-2: Methyl; C-8: NH₂ Unknown Polar amino group increases hydrogen-bonding potential compared to CN . [19]
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile C-5: Indolyl; C-7: Aryl; C-8: CN Antitubulin (confirmed) Demonstrated potent tubulin polymerization inhibition (IC₅₀ = 12 nM for lead compound 5k) . [1, 4]

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Position Functional Impact Example Compounds
C-2 Methyl Stabilizes bioactive conformations (e.g., "extended" form in antiulcer agents); reduces metabolic reactivity . 2-Methylimidazo[1,2-a]pyridine derivatives .
C-8 Carbonitrile Enhances tubulin binding via dipole interactions; improves solubility over carboxylic acids . 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile .
C-3 Cyano Modulates electron density; antiulcer activity dependent on conformational locking . 3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine .
C-7 Aryl Extends π-system for hydrophobic interactions in tubulin-binding agents . 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile .

Key Research Findings

Antitubulin Activity: Derivatives with C-8 carbonitrile and C-7 aryl groups (e.g., 5k) exhibit nanomolar potency against tubulin, outperforming analogues with C-8 carboxylic acid or ester groups . The 2-methyl group minimizes steric clashes in the colchicine-binding site, while the C-8 CN group aligns with key hydrogen-bonding residues .

Antiulcer Activity :

  • The 2-methyl group is critical for maintaining the "extended" conformation required for binding to gastric H⁺/K⁺-ATPase. Transposing the methyl to C-7 abolishes activity .

Reactivity in Halogenation :

  • 2-Methylimidazo[1,2-a]pyridine derivatives undergo regioselective halogenation at C-3 due to methyl-directed electronic effects, unlike unmethylated analogues .

Synthetic Flexibility :

  • The C-2 chloromethyl derivative (2-chloromethyl-8-methylimidazo[1,2-a]pyridine) serves as a versatile intermediate for introducing hydrophilic groups, enhancing solubility in antitubulin agents .

Biological Activity

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological activities, supported by research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile includes a methyl group at the 2-position of the imidazo ring and a carbonitrile functional group at the 8-position. The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. For instance, palladium-catalyzed reactions have been employed to facilitate the formation of this compound from simpler starting materials .

Biological Activities

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile exhibits a range of biological activities, including:

  • Antimicrobial Activity : This compound has shown promising results against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) . Its Minimum Inhibitory Concentration (MIC) values indicate potent activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.006 μM.
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, quinolin-4-yl-substituted compounds derived from 2-methylimidazo[1,2-a]pyridine have shown selective cytotoxicity against specific CDK targets .
  • Anti-inflammatory Effects : The imidazo[1,2-a]pyridine scaffold is known for its anti-inflammatory properties. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile. Key findings include:

  • Substituent Effects : The presence of different substituents on the imidazo ring can significantly affect the compound's potency. For example, removing or altering the methyl group at position 2 can reduce activity by several folds .
  • Functional Group Variations : The introduction of various functional groups at different positions on the ring can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy Against MDR-TB : A study highlighted several derivatives of 2-Methylimidazo[1,2-a]pyridine that exhibited significant antimicrobial activity against both replicating and non-replicating strains of Mycobacterium tuberculosis. The most effective compounds showed an MIC90 range of ≤0.03–0.8 μM against MDR strains .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of various derivatives on cancer cell lines. Compounds with specific substitutions were found to selectively inhibit CDK1/CycA more effectively than CDK2/CycB, suggesting potential for targeted cancer therapies .

Research Findings Summary Table

Activity TypeFindingsReference
AntimicrobialMIC values ≤0.006 μM against MDR-TB
AnticancerSelective inhibition of CDK1/CycA
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile derivatives?

  • Methodological Answer :

  • Cyclization with α-haloketones : Reacting 2-aminonicotinonitrile derivatives with α-haloketones (e.g., chloroacetaldehyde) under reflux conditions is a widely used approach. Ethanol or diglyme are common solvents, yielding products with >90% purity .
  • Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 65–85% for imidazo[1,2-a]pyridines). This method is ideal for thermally sensitive intermediates .
  • Multi-Step Functionalization : Post-cyclization modifications, such as amide coupling using HATU/DIPEA, enable diversification. For example, carboxamide derivatives achieve 93–97% yields in ethanol .

Q. How is X-ray crystallography applied in characterizing these compounds?

  • Methodological Answer :

  • Structure Validation : Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry and hydrogen-bonding networks. For example, SCXRD revealed π-π stacking and C–H···N interactions in 5-(4-methoxyphenyl)-7-phenyl derivatives .
  • Conformational Analysis : SCXRD distinguishes bioactive conformers (e.g., "extended" vs. "folded" conformations in antiulcer agents). The "extended" conformation of 3-cyano-2-methyl derivatives showed higher gastric antisecretory activity .
  • Software Tools : SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness with high-resolution data .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve the yield and purity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Kinetic Control : Microwave irradiation accelerates reaction kinetics by uniformly heating polar solvents (e.g., diglyme), reducing side reactions. For example, compound 3 ( ) was synthesized in 65% yield with 99% purity .
  • Energy Efficiency : Compared to conventional heating, microwave methods reduce energy consumption by >50%, critical for scaling up .
  • Case Study : A one-pot MAOS protocol for dibenzo[b,h][1,6]naphthyridines achieved 78% yield in 30 minutes, versus 12 hours via traditional methods .

Q. What computational methods are used to analyze non-covalent interactions in imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, π-π) in crystals. For 5-(4-methoxyphenyl) derivatives, >30% of interactions were van der Waals contacts .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes reactive intermediates. Studies on [1,2,4]triazolo[1,5-a]pyridines used B3LYP/6-311G(d,p) to validate experimental data .
  • Molecular Docking : Evaluates binding affinities to biological targets (e.g., tubulin colchicine site). Substituents like indolyl groups enhance binding via hydrophobic interactions .

Q. How do substituents at the 3- and 8-positions influence antitubulin activity?

  • Methodological Answer :

  • Substituent Effects :
PositionSubstituentActivity (IC₅₀, nM)Mechanism
3-CN12–18 (HT-29 cells)Tubulin polymerization inhibition
8-CF₃8–15 (MDA-MB-231)Enhanced hydrophobic binding
  • Hydrophilic Modifications : Introducing N-aliphatic aminomethyl groups at C-2 improves solubility without compromising activity (e.g., compound 7a : IC₅₀ = 9 nM) .
  • Stereoelectronic Tuning : Electron-withdrawing groups (e.g., -CN) stabilize the bioactive conformation, enhancing cytotoxicity by 3–5× .

Q. What experimental strategies resolve contradictions in conformational bioactivity data?

  • Methodological Answer :

  • Semirigid Analog Design : Synthesizing trans-2-phenylethenyl derivatives locks the "extended" conformation, confirming its role in antiulcer activity (e.g., compound 40 reduced gastric acid secretion by 80% at 10 mg/kg) .
  • Crystallographic vs. NMR Data : SCXRD provides static snapshots, while dynamic NMR captures conformational flexibility. For example, NMR revealed rapid interconversion between conformers in solution, but SCXRD identified the dominant bioactive form .
  • Activity Cliffs : When minor structural changes (e.g., cis vs. trans isomers) cause drastic activity drops, molecular dynamics simulations identify steric clashes or desolvation penalties .

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